molecular formula C12H23O10PS2 B157196 beta-Kdo thioglycoside CAS No. 131853-21-9

beta-Kdo thioglycoside

Cat. No. B157196
M. Wt: 422.4 g/mol
InChI Key: AYIOJQCPSDUSRV-SANCVJEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Kdo thioglycoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Beta-Kdo thioglycoside is a type of thioglycoside that is derived from the sugar molecule 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). Thioglycosides are a class of organic compounds that contain a sulfur atom bonded to a sugar molecule. Beta-Kdo thioglycoside has been found to have various biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism Of Action

The mechanism of action of beta-beta-Kdo thioglycoside thioglycoside is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, leading to its biochemical and physiological effects.

Biochemical And Physiological Effects

Beta-beta-Kdo thioglycoside thioglycoside has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including glycosidases and phosphatases. Beta-beta-Kdo thioglycoside thioglycoside has also been found to interact with various proteins, including Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response.

Advantages And Limitations For Lab Experiments

Beta-beta-Kdo thioglycoside thioglycoside has several advantages for use in lab experiments. It is relatively easy to synthesize, and its high yield makes it a cost-effective option. Beta-beta-Kdo thioglycoside thioglycoside is also stable under a wide range of conditions, making it suitable for use in various experiments. However, beta-beta-Kdo thioglycoside thioglycoside has some limitations, including its potential toxicity and the limited availability of commercial sources.

Future Directions

There are several future directions for research on beta-beta-Kdo thioglycoside thioglycoside. One potential area of research is the development of new synthesis methods that can yield higher purity beta-beta-Kdo thioglycoside thioglycoside. Another area of research is the study of the interactions between beta-beta-Kdo thioglycoside thioglycoside and various proteins and enzymes in the body. This research could lead to the development of new drugs and therapies for various diseases. Finally, further research is needed to fully understand the mechanism of action of beta-beta-Kdo thioglycoside thioglycoside and its potential applications in scientific research.

Synthesis Methods

The synthesis of beta-beta-Kdo thioglycoside thioglycoside involves the use of various chemical reactions. The most commonly used method for synthesizing beta-beta-Kdo thioglycoside thioglycoside is the reaction of beta-Kdo thioglycoside with 2,2'-dithiodipyridine in the presence of a Lewis acid catalyst. This reaction results in the formation of beta-beta-Kdo thioglycoside thioglycoside with a high yield.

Scientific Research Applications

Beta-beta-Kdo thioglycoside thioglycoside has been extensively studied for its potential applications in scientific research. One of the most significant applications of beta-beta-Kdo thioglycoside thioglycoside is in the study of bacterial lipopolysaccharides (LPS). Beta-beta-Kdo thioglycoside thioglycoside is a component of LPS, and its synthesis has allowed researchers to study the structure and function of LPS in greater detail.

properties

CAS RN

131853-21-9

Product Name

beta-Kdo thioglycoside

Molecular Formula

C12H23O10PS2

Molecular Weight

422.4 g/mol

IUPAC Name

(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[3-(phosphonomethylsulfanyl)propylsulfanyl]oxane-2-carboxylic acid

InChI

InChI=1S/C12H23O10PS2/c13-5-8(15)10-9(16)7(14)4-12(22-10,11(17)18)25-3-1-2-24-6-23(19,20)21/h7-10,13-16H,1-6H2,(H,17,18)(H2,19,20,21)/t7-,8-,9-,10-,12-/m1/s1

InChI Key

AYIOJQCPSDUSRV-SANCVJEGSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)SCCCSCP(=O)(O)O)[C@@H](CO)O)O)O

SMILES

C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O

Canonical SMILES

C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O

synonyms

3-deoxy-beta-manno-2-octulosonic acid thioglycoside
beta-KDO thioglycoside

Origin of Product

United States

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